
4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-bromo-, methyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups such as an ester, an acetyloxy group, and a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-bromo-, methyl ester typically involves multiple steps. One common method starts with the bromination of 2-naphthalenecarboxylic acid to introduce the bromine atom at the 6-position. This is followed by esterification to form the methyl ester. The final step involves acetylation to introduce the acetyloxy group at the 4-position. Each step requires specific reagents and conditions, such as bromine for bromination, methanol and an acid catalyst for esterification, and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are also critical due to the use of hazardous chemicals like bromine and acetic anhydride.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-bromo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the aromatic ring.
Reduction: Reduction reactions can remove the bromine atom or reduce the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-bromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-bromo-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyloxy group can be hydrolyzed to release acetic acid, which can further participate in biochemical reactions. The bromine atom can also play a role in the compound’s reactivity, influencing its interaction with other molecules.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
2-Naphthalenecarboxylic acid, 4-(hydroxy)-6-bromo-, methyl ester: The acetyloxy group is replaced with a hydroxy group, affecting its chemical properties.
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, methyl ester:
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-bromo-, methyl ester is unique due to the presence of both the acetyloxy and bromine groups. This combination imparts specific reactivity patterns and potential applications that are distinct from similar compounds. The bromine atom, in particular, can influence the compound’s behavior in substitution reactions and its interactions with biological molecules.
特性
分子式 |
C14H11BrO4 |
|---|---|
分子量 |
323.14 g/mol |
IUPAC名 |
methyl 4-acetyloxy-6-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11BrO4/c1-8(16)19-13-6-10(14(17)18-2)5-9-3-4-11(15)7-12(9)13/h3-7H,1-2H3 |
InChIキー |
KWOIAMUJKTZFCA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


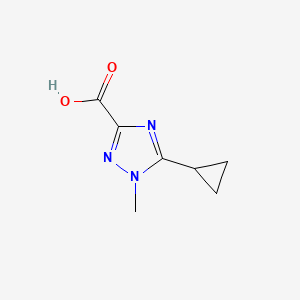
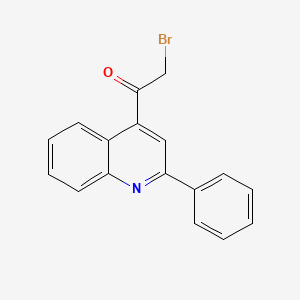
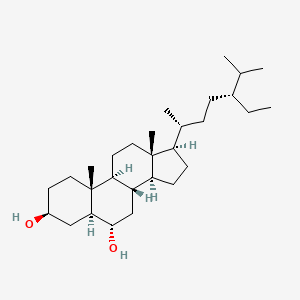
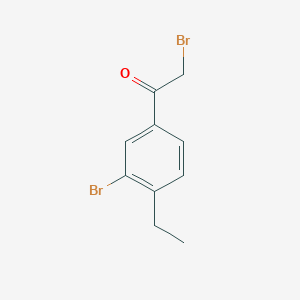

![tert-Butyl 4-((benzo[d]isothiazol-3-ylmethyl)amino)piperidine-1-carboxylate](/img/structure/B12328749.png)
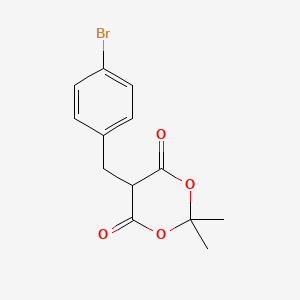
![4-[2-[3-Methoxy-4-[4-(2-pyridin-4-ylethyl)phenoxy]phenyl]ethyl]pyridine](/img/structure/B12328753.png)
![2-Amino-7H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12328761.png)
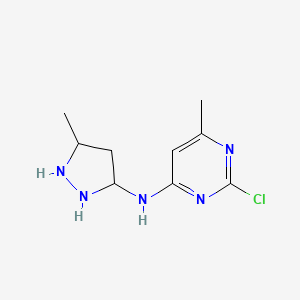
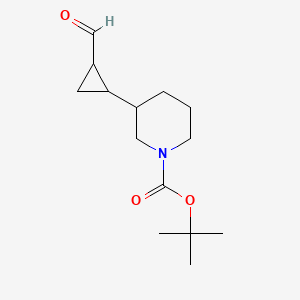
![Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate](/img/structure/B12328793.png)
![3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride](/img/structure/B12328803.png)
![4-[(6-Chloro-pyridin-3-ylmethyl)-amino]-cyclohexanol](/img/structure/B12328819.png)
